molecular formula C12H11NO2S B2539819 [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 16441-30-8

[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2539819
CAS No.: 16441-30-8
M. Wt: 233.29
InChI Key: HOHYEMLUXLUALK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, Alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Biological Activity

[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) µM
Bacillus subtilis5.64
Staphylococcus aureus8.33
Escherichia coli13.40
Pseudomonas aeruginosa11.29

These results suggest that the compound may be effective against common bacterial pathogens, making it a candidate for further development as an antibacterial agent .

2. Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated antifungal activity against various fungal strains.

Table 2: Antifungal Activity Data

Fungal StrainMinimum Inhibitory Concentration (MIC) µM
Candida albicans16.69
Fusarium oxysporum56.74

These findings indicate the potential of this compound as an antifungal treatment .

3. Anti-inflammatory Properties

The thiazole derivatives are also noted for their anti-inflammatory effects. Studies have shown that compounds containing the thiazole moiety can modulate inflammatory pathways, suggesting that this compound may have therapeutic applications in inflammatory diseases .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring facilitates these interactions by stabilizing binding with target proteins through hydrogen bonding and hydrophobic interactions .

Case Studies

Several studies have evaluated the efficacy of this compound in various biological contexts:

  • Anticancer Activity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, it was tested against a panel of 60 cancer cell lines at the National Cancer Institute (NCI), showing promising results in inhibiting cell proliferation .
  • Synergistic Effects : Research has indicated that combining this compound with other antimicrobial agents could enhance its effectiveness through synergistic action, potentially lowering required dosages and minimizing side effects .

Properties

IUPAC Name

2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-2-4-9(5-3-8)12-13-10(7-16-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHYEMLUXLUALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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